

An In-depth Technical Guide to 1,3-Benzodioxole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Benzodioxole-5-sulfonyl chloride

Cat. No.: B056689

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and purification of **1,3-Benzodioxole-5-sulfonyl chloride** (also known as piperonylsulfonyl chloride). This reagent is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds, owing to the prevalence of the 1,3-benzodioxole moiety in biologically active molecules.

Core Physicochemical Properties

1,3-Benzodioxole-5-sulfonyl chloride is a solid at room temperature. While experimental data for some properties like boiling point and density are limited, predictive models and data from suppliers offer valuable insights. All available quantitative data is summarized in Table 1.

Table 1: Physicochemical Data of **1,3-Benzodioxole-5-sulfonyl chloride**

Property	Value	Source(s)
Chemical Identifiers		
CAS Number	115010-10-1	
Molecular Formula	C ₇ H ₅ ClO ₄ S	[1]
Molecular Weight	220.63 g/mol	[1]
InChIKey	ICUBASIDCXDQAW- UHFFFAOYSA-N	[1]
Canonical SMILES	C1OC2=C(O1)C=C(C=C2)S(=O)(=O)Cl	[1]
Physical Properties		
Physical Form	Solid	
Melting Point	50-55 °C	
Boiling Point	326.5 ± 31.0 °C (Predicted)	[2]
Density	1.607 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility & Stability		
Solubility	Soluble in organic solvents such as chloroform, toluene, and petroleum ether.	[3]
	Hydrolyzes in the presence of water. [3]	
Stability	Moisture sensitive. [4]	[4]

Spectroscopic Data

Specific experimental spectra for **1,3-Benzodioxole-5-sulfonyl chloride** are not readily available in the public domain. However, the expected spectral characteristics can be inferred from the known properties of the 1,3-benzodioxole ring system and the sulfonyl chloride functional group.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the benzodioxole ring and the two protons of the methylenedioxy group. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing sulfonyl chloride group. The methylenedioxy protons would likely appear as a singlet further upfield (around 6.0 ppm).
- ^{13}C NMR: The carbon NMR spectrum will display seven distinct signals. The carbons of the aromatic ring will resonate in the 100-150 ppm range, with the carbon attached to the sulfonyl group being the most deshielded. The methylenedioxy carbon will have a characteristic signal around 102 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands typical for a sulfonyl chloride, appearing in the regions of $1410\text{-}1370\text{ cm}^{-1}$ and $1204\text{-}1166\text{ cm}^{-1}$ due to the asymmetric and symmetric stretching vibrations of the S=O bond, respectively.^[5] Additional bands will be present corresponding to the C-H stretching of the aromatic and methylenedioxy groups, as well as C=C stretching of the aromatic ring.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) at m/z 220. An isotopic peak at $\text{M}+2$ (m/z 222) with approximately one-third the intensity of the molecular ion peak will be characteristic, owing to the presence of the ^{37}Cl isotope.^[5] Fragmentation patterns would likely involve the loss of Cl, SO_2 , and cleavage of the benzodioxole ring.

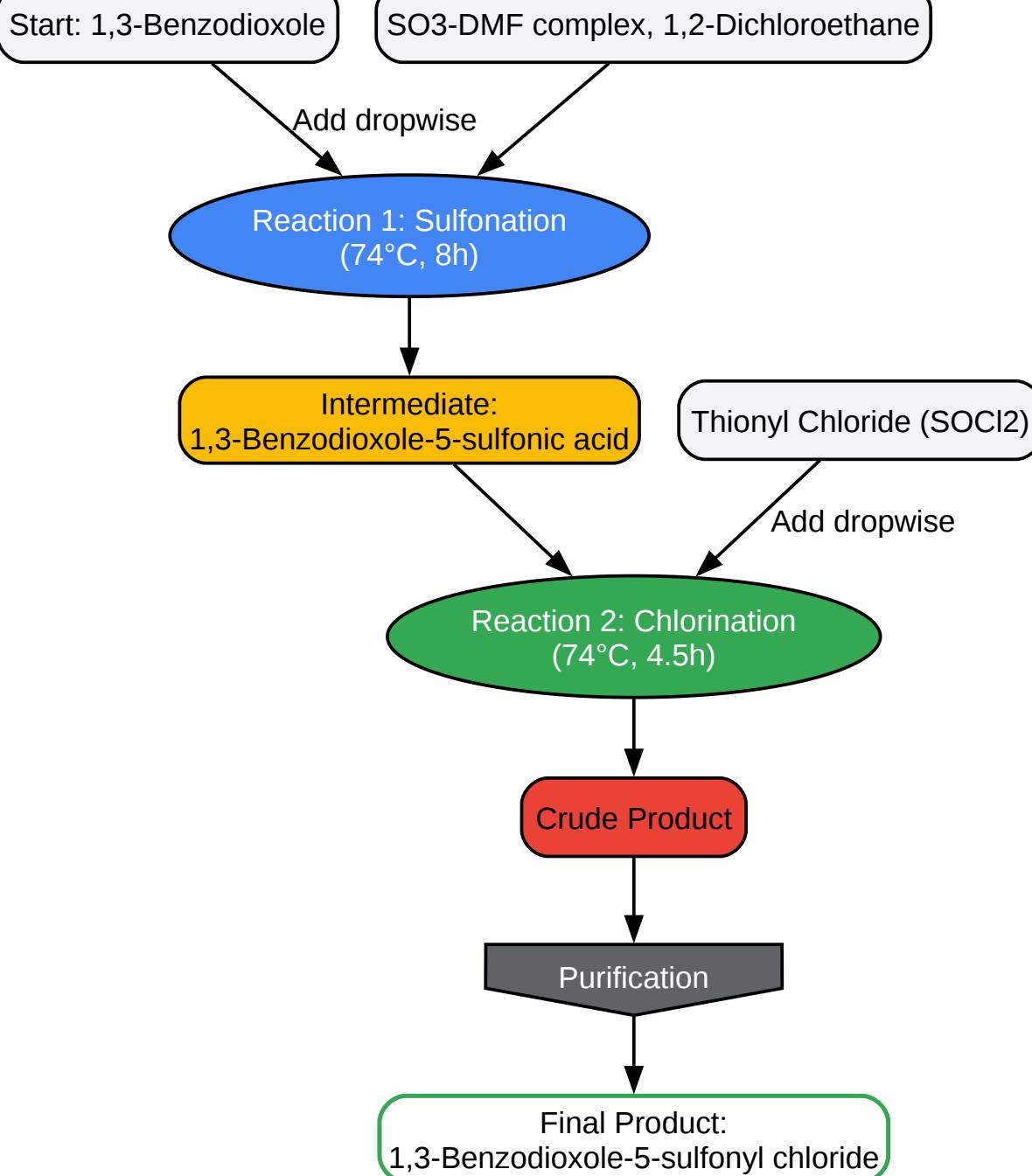
Experimental Protocols

Synthesis of 1,3-Benzodioxole-5-sulfonyl chloride

The following protocol is adapted from a patented synthesis method.^[6] This procedure involves the sulfonation of 1,3-benzodioxole followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.

Materials:

- 1,3-Benzodioxole
- Sulfur trioxide-N,N-dimethylformamide ($\text{SO}_3\text{-DMF}$) complex


- 1,2-Dichloroethane
- Thionyl chloride (SOCl₂)
- Water
- Nitrogen gas supply
- Standard laboratory glassware (e.g., 3-necked flask, condenser, dropping funnel)

Procedure:

- To a 250 mL, 3-necked flask purged with nitrogen, add sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmoles) and 1,2-dichloroethane (20 ml).
- Stir the resulting slurry at room temperature.
- Add 1,3-benzodioxole dropwise to the slurry at room temperature.
- Slowly heat the slurry to 74°C and maintain this temperature for approximately 8 hours.
- Cool the reaction mixture to room temperature and allow it to stir overnight.
- Add thionyl chloride (7.2 g, 60 mmoles) dropwise to the reaction mixture.
- Slowly heat the mixture to 74°C and maintain this temperature for 4.5 hours.
- Cool the reaction mixture to room temperature.
- Carefully add water (100 ml) to quench the reaction. The product will be in the organic layer.
- Separate the organic layer containing the desired product.

Below is a diagram illustrating the workflow for the synthesis of **1,3-Benzodioxole-5-sulfonyl chloride**.

Synthesis Workflow for 1,3-Benzodioxole-5-sulfonyl chloride

[Click to download full resolution via product page](#)

Caption: Synthesis Workflow for **1,3-Benzodioxole-5-sulfonyl chloride**.

Purification Protocol: Recrystallization

Aryl sulfonyl chlorides are typically solids and can be purified by recrystallization. The crude product from the synthesis can be purified as follows.

Materials:

- Crude **1,3-Benzodioxole-5-sulfonyl chloride**
- Toluene or a mixture of toluene and petroleum ether
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (e.g., Erlenmeyer flask, Buchner funnel)

Procedure:

- Dissolve the crude product from the synthesis in a suitable solvent such as toluene.
- To remove any acidic impurities (e.g., remaining sulfonic acid or HCl), wash the organic solution with a dilute sodium bicarbonate solution, followed by a water wash. This step should be performed with caution due to the potential for hydrolysis of the sulfonyl chloride.
- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Concentrate the solution under reduced pressure to obtain the crude solid.
- For recrystallization, dissolve the solid in a minimal amount of hot toluene or a toluene/petroleum ether mixture.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent.

- Dry the crystals under vacuum to remove any residual solvent.

Safety Information

1,3-Benzodioxole-5-sulfonyl chloride is classified as corrosive and can cause severe skin burns and eye damage.^[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under a dry, inert atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Benzodioxole-5-sulfonyl chloride | C7H5ClO4S | CID 4913401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 115010-10-1 CAS MSDS (BENZO[1,3]DIOXOLE-5-SULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Benzodioxole-5-sulfonyl chloride, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. acdlabs.com [acdlabs.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Benzodioxole-5-sulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056689#physicochemical-properties-of-1-3-benzodioxole-5-sulfonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com